

# Application Notes and Protocols: Investigating Ceftolozane Sulfate Synergy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for studying the synergistic effects of **ceftolozane sulfate** in combination with other antibiotics. The protocols outlined below are foundational for determining effective combination therapies against multidrug-resistant organisms.

# Introduction to Antibiotic Synergy

Combination antibiotic therapy is a critical strategy in combating the rise of antibiotic resistance. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance bacterial killing, reduce the likelihood of resistance development, and in some cases, lower required dosages to minimize toxicity. Ceftolozane, often combined with the  $\beta$ -lactamase inhibitor tazobactam, is a cephalosporin with potent activity against many Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Investigating its synergistic potential with other antibiotic classes is a key area of research.[1]

# **Key In Vitro Synergy Testing Methods**

Several well-established in vitro methods are used to quantify antibiotic synergy. The most common include the checkerboard assay, time-kill analysis, and gradient diffusion strips (Etest).

## **Checkerboard Assay**

#### Methodological & Application





The checkerboard method is a widely used technique to assess the interaction between two antimicrobial agents.[4][5][6] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

- Preparation of Antibiotic Stock Solutions:
  - Prepare stock solutions of Ceftolozane sulfate and the second antibiotic in an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton Broth - CAMHB) at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x the highest desired concentration).[4]
- Preparation of Microtiter Plates:
  - Using a 96-well microtiter plate, dispense 50 μL of broth into each well.
  - Create serial twofold dilutions of Ceftolozane sulfate horizontally across the plate and the second antibiotic vertically down the plate.[6] This creates a matrix of varying antibiotic concentrations.
  - Include wells with each antibiotic alone to determine their individual Minimum Inhibitory
     Concentrations (MICs).[6]
- Inoculum Preparation and Inoculation:
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
  - Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10<sup>5</sup>
     CFU/mL in each well.[5]
  - Inoculate each well with the bacterial suspension.
- Incubation and Reading:
  - Incubate the plates at 35-37°C for 18-24 hours.[5]
  - After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.



- Calculation of the Fractional Inhibitory Concentration Index (FICI):
  - The FICI is calculated using the following formula:
    - FICI = FIC of Drug A + FIC of Drug B
    - Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    - And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[7]
- Interpretation of Results:

Synergy: FICI ≤ 0.5

• Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0[6][7]





Click to download full resolution via product page

Caption: Workflow for the time-kill synergy analysis.



## **Gradient Diffusion Strip (E-test) Synergy Assay**

The E-test synergy method is a technically simpler agar-based method for assessing synergy. [8]

- Inoculum and Plate Preparation:
  - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
  - Using a sterile swab, create a uniform lawn of bacteria on a Mueller-Hinton agar plate. [8]
     \* Allow the agar surface to dry for a few minutes.
- Application of E-test Strips:
  - Place an E-test strip for the first antibiotic onto the agar surface.
  - Place a second E-test strip for the second antibiotic at a 90-degree angle to the first strip.
     The strips should intersect at their respective MIC values. [8] \* Alternatively, one antibiotic can be incorporated into the agar at a sub-inhibitory concentration, and the E-test strip for the second antibiotic is placed on the surface.
- Incubation and Reading:
  - Incubate the plate at 35-37°C for 18-24 hours.
  - After incubation, read the MIC value where the ellipse of inhibition intersects the E-test strip for each antibiotic.
- Calculation of FICI and Interpretation:
  - Calculate the FICI as described for the checkerboard assay. The interpretation of the FICI values is the same. [7]

# **Summary of Ceftolozane Sulfate Synergy Data**

The following tables summarize findings from studies investigating the synergistic activity of ceftolozane (often in combination with tazobactam) with other antibiotics against various pathogens.



Table 1: Ceftolozane/Tazobactam Synergy with Fosfomycin

| Bacterial Species                 | Method                            | Synergy Rate           | Reference |
|-----------------------------------|-----------------------------------|------------------------|-----------|
| Multidrug-resistant P. aeruginosa | Gradient Diffusion Strip Crossing | 88.9% (24/27 isolates) | [9][10]   |
| SPM-1-producing P. aeruginosa     | Time-Kill Analysis                | 16.7% (1/6 isolates)   | [9][10]   |

Table 2: Ceftolozane/Tazobactam Synergy with Aztreonam

| Bacterial Species                           | Method                            | Synergy Rate                     | Reference |
|---------------------------------------------|-----------------------------------|----------------------------------|-----------|
| Multidrug-resistant P.<br>aeruginosa        | Gradient Diffusion Strip Crossing | 18.5% (5/27 isolates)            | [9][10]   |
| E. coli, K.<br>pneumoniae, P.<br>aeruginosa | Checkerboard<br>Analysis          | Synergy observed in some strains | [1]       |

Table 3: Ceftolozane/Tazobactam Synergy with Amikacin

| Bacterial Species                           | Method                               | Synergy Rate                                  | Reference |
|---------------------------------------------|--------------------------------------|-----------------------------------------------|-----------|
| Carbapenem-resistant<br>P. aeruginosa       | E-test                               | 40% (24/60 isolates)                          | [11]      |
| E. coli, K.<br>pneumoniae, P.<br>aeruginosa | Checkerboard<br>Analysis             | Synergy observed in some strains              | [1]       |
| Multidrug-resistant P.<br>aeruginosa        | In vitro<br>Pharmacodynamic<br>Model | Additive or synergistic interactions observed | [12]      |

Table 4: Ceftolozane/Tazobactam Synergy with Colistin



| Bacterial Species                    | Method                               | Synergy Rate                                  | Reference |
|--------------------------------------|--------------------------------------|-----------------------------------------------|-----------|
| Multidrug-resistant P.<br>aeruginosa | In vitro<br>Pharmacodynamic<br>Model | Additive or synergistic interactions observed | [12]      |

# In Vivo Synergy Models

In vivo models are crucial for validating in vitro findings and understanding the pharmacokinetic and pharmacodynamic relationships of antibiotic combinations.

### **Neutropenic Murine Thigh Infection Model**

This model is commonly used to evaluate the efficacy of new antimicrobial agents. [3][13]

- Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
- Infection: A defined inoculum of the test organism is injected into the thigh muscle.
- Treatment: At a specified time post-infection, treatment is initiated with Ceftolozane sulfate alone, the second antibiotic alone, or the combination, administered at human-simulated doses.
- Assessment of Efficacy: At the end of the treatment period (e.g., 24 or 72 hours), mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). [3] [13][14]5. Data Analysis: The change in bacterial load compared to the start of therapy is calculated. Synergy is determined by a significantly greater reduction in bacterial load in the combination group compared to the most active single-agent group.

## **Molecular Techniques for Understanding Synergy**

While phenotypic assays demonstrate the presence of synergy, molecular techniques can elucidate the underlying mechanisms.

# Potential Signaling Pathways and Mechanisms of Synergy



Synergistic interactions can arise from various mechanisms, including:

- Sequential inhibition of a metabolic pathway.
- Inhibition of drug-inactivating enzymes.
- Enhanced uptake of one drug by the action of another.
- Inhibition of different targets in the same or related pathways.



Click to download full resolution via product page

Caption: Logical flow for investigating antibiotic synergy.

Further research employing techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can reveal changes in gene expression, protein production, and metabolic pathways in bacteria exposed to synergistic antibiotic combinations, providing a deeper understanding of their mechanisms of action.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro activity of ceftolozane/tazobactam in combination with other classes of antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic effect between phages and Ceftolozane/Tazobactam in Pseudomonas aeruginosa endotracheal tube biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo activities of ceftolozane, a new cephalosporin, with and without tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, including strains with extendedspectrum β-lactamases, in the thighs of neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro synergy of ceftolozane/tazobactam in combination with fosfomycin or aztreonam against MDR Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-1216. Comparison of the in vivo Efficacy and Resistance Development Potential between Cefiderocol (FDC) and Ceftolozane/tazobactam (C/T) Human Simulated Exposures







against Pseudomonas aeruginosa in 72 Hour Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Investigating Ceftolozane Sulfate Synergy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606592#techniques-for-studying-ceftolozane-sulfate-synergy-with-other-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com